Core Scaffold for Selective CYP11B2 Inhibition vs. 1,3-Indandione-Based PRC1 Inhibitors
The 1-indanone scaffold of 2-(3-Pyridylmethylene)-1-indanone serves as the parent structure for a class of selective aldosterone synthase (CYP11B2) inhibitors [1]. In contrast, the 1,3-indandione analog PRT4165 (CAS 31083-55-3) is a potent inhibitor of the E3 ubiquitin ligase activity of PRC1 components (Bmi1/Ring1A, IC50 = 3.9 μM) and is used in chromatin remodeling studies . This fundamental difference in core structure dictates entirely distinct biological targets and research applications. The 1-indanone scaffold is specifically suited for developing CYP11B2 inhibitors for cardiovascular disease research, while the 1,3-indandione scaffold is a tool for studying ubiquitination pathways.
| Evidence Dimension | Primary Biological Target and Application |
|---|---|
| Target Compound Data | Core scaffold for selective CYP11B2 inhibitors; parent compound of series (1a,b-38a) showing varying selectivity for CYP11B1/CYP11B2 [1] |
| Comparator Or Baseline | PRT4165 (2-(3-pyridylmethylene)-1,3-indandione): Inhibits PRC1-mediated histone H2A ubiquitination (Bmi1/Ring1A IC50 = 3.9 μM) |
| Quantified Difference | Target engagement difference: CYP11B2 (steroidogenesis) vs. PRC1 E3 ligase (chromatin remodeling) |
| Conditions | In vitro enzyme assays; human CYP11B2 expressed in fission yeast and V79 cells [1]; in vitro E3 ligase activity assay |
Why This Matters
For researchers studying aldosterone-related cardiovascular pathophysiology, the 1-indanone scaffold is essential; substituting it with a 1,3-indandione analog like PRT4165 would lead to an entirely different biological outcome, invalidating the experimental hypothesis.
- [1] Ulmschneider, S., Müller-Vieira, U., Klein, C. D., Antes, I., Lengauer, T., & Hartmann, R. W. (2005). Synthesis and evaluation of (pyridylmethylene)tetrahydronaphthalenes/-indanes and structurally modified derivatives: Potent and selective inhibitors of aldosterone synthase. Journal of Medicinal Chemistry, 48(5), 1563-1575. View Source
